N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a dimethylphenoxy group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline: Similar structure but lacks the nitrophenyl group.
N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: Contains a dimethylamino group instead of the nitrophenyl group.
N(1)-[2-(diethylamino)ethyl]-N(4)-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,4-naphthalenediamine: Contains a naphthalene ring and diethylamino group.
Uniqueness
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrophenyl and dimethylphenoxy groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O6/c1-12-6-5-7-13(2)19(12)28-11-18(23)21-20-10-14-8-15(22(24)25)17(27-4)9-16(14)26-3/h5-10H,11H2,1-4H3,(H,21,23)/b20-10+ |
InChI Key |
UCYGDLDZJTYQIH-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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